Butyl 2-(4-chloro-2-methylphenoxy)propanoate
Description
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is the butyl ester derivative of mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid, MCPP), a systemic phenoxy herbicide classified under HRAC Group O (synthetic auxins) . This compound is structurally characterized by a phenoxy ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, linked to a propanoate ester with a butyl chain. It is primarily used for post-emergent control of broadleaf weeds in cereals, turf, and non-crop areas. The esterification of mecoprop enhances lipophilicity, improving foliar absorption and environmental stability compared to the parent acid .
Properties
CAS No. |
68994-37-6 |
|---|---|
Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
butyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI Key |
HLSZELGMPRJPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with Butanol
The primary and most direct method for synthesizing this compound is through the esterification reaction of 2-(4-chloro-2-methylphenoxy)propanoic acid with butanol under acidic conditions. This classical esterification involves:
- Reactants: 2-(4-chloro-2-methylphenoxy)propanoic acid and butanol.
- Catalyst: Acidic catalyst such as sulfuric acid or other mineral acids.
- Conditions: Heating under reflux to facilitate ester bond formation.
- Workup: Removal of water formed during the reaction to drive equilibrium towards ester formation.
This method is scalable for industrial production, allowing optimization of yield and purity by controlling reaction parameters such as temperature, catalyst concentration, and reaction time.
- Straightforward reaction mechanism.
- High selectivity for the desired ester.
- Established industrial protocols.
- Requires removal of water to shift equilibrium.
- Acidic conditions may require corrosion-resistant equipment.
Preparation of the Acid Precursor (2-(4-chloro-2-methylphenoxy)propanoic acid)
Before esterification, the acid precursor must be prepared. A key step involves chlorination of 2-methylphenoxypropanoic acid to introduce the chlorine atom at the 4-position on the aromatic ring:
- Chlorination Agent: Hypochlorous acid (HCIO) or elemental chlorine (Cl2), preferably HCIO due to higher selectivity.
- Catalysts: Specific catalysts to improve selectivity for the 4-chlorinated product.
- Medium: Aqueous or aqueous-organic solvent mixtures.
- pH Control: Maintained between 7 and 9.4 to optimize chlorination efficiency and minimize by-products.
- Temperature: Controlled between 0°C and 50°C, optimally 10–30°C, to favor 4-chlorination over 6-chlorination.
The chlorination step is a condensation-type reaction carried out under alkaline conditions at reflux temperature, followed by acidification to precipitate the phenoxyalkanoic acid.
- High conversion rates with 82.8% yield reported for related compounds.
- High selectivity for 4-chlorination with minimal dichlorinated by-products.
Two-Step Synthesis via Halide Substitution and Ion Exchange (Alternative Route)
An alternative preparation involves a two-step synthesis:
- Halide Substitution: Introduction of halide groups via nucleophilic substitution reactions (S_N2 mechanism preferred to avoid by-products).
- Ion Exchange: Replacement of halide with the herbicidal anion through metathesis or ion exchange using sodium or potassium salts of the herbicide or quaternary ammonium hydroxides.
This method is more common in the synthesis of herbicidal ionic liquids but can be adapted for esters like this compound derivatives.
| Anion Type | Reaction Type | Yield (%) |
|---|---|---|
| MCPA | Metathesis | 86–99 |
| Quaternary ammonium hydroxide (KOH in MeOH) | Ion exchange | 86–99 |
| Other herbicidal anions | Various | 81–99 |
Purification and Isolation
Post-synthesis, the product is purified by:
- Distillation or solvent extraction to remove unreacted starting materials and by-products.
- Crystallization or precipitation of the acid precursor before esterification.
- Final product isolation by removal of solvents and drying.
Purity levels of 97–98% w/w have been reported for related chlorinated phenols and acids used in the synthesis.
Summary Table of Preparation Steps
| Step | Description | Conditions / Notes | Yield / Purity |
|---|---|---|---|
| Chlorination of 2-methylphenoxypropanoic acid | Selective 4-position chlorination using HCIO or Cl2 | pH 7–9.4, 10–30°C, alkaline medium | ~82.8% yield; high selectivity |
| Acid precipitation | Acidify aqueous phase to precipitate phenoxyalkanoic acid | Use HCl or H2SO4 | High purity (97–98%) |
| Esterification with butanol | Acid-catalyzed esterification under reflux | Acidic catalyst, removal of water | High yield, scalable |
| Purification | Extraction, distillation, crystallization | Organic solvents, temperature control | >97% purity achievable |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bond undergoes hydrolysis under acidic or alkaline conditions to yield 2-(4-chloro-2-methylphenoxy)propanoic acid and butanol. Reaction rates and pathways vary with pH and temperature:
Mechanistic Insight : Acid hydrolysis proceeds via protonation of the ester carbonyl, while base-mediated hydrolysis involves nucleophilic attack by hydroxide ions. Enzymatic hydrolysis exhibits stereoselectivity, favoring the (R)-enantiomer in some lipase systems .
Oxidation Reactions
The propanoate chain and aromatic ring undergo oxidation under controlled conditions:
Key Finding : Ozonolysis cleaves the aromatic ring, producing low-molecular-weight carbonyl compounds . Strong oxidizers like CrO₃ degrade the ester into phenolic derivatives.
Substitution Reactions
The chlorine atom on the aromatic ring participates in nucleophilic substitution:
Scope : Electron-withdrawing groups on the ring enhance substitution rates. Methoxy and amino derivatives are intermediates for synthesizing herbicidal analogs .
Environmental Degradation Pathways
In soil and aquatic systems, the compound undergoes:
Implications : Rapid mineralization via Fenton reagents suggests efficacy in wastewater treatment . Microbial pathways are pH-dependent, with optimal activity at neutral conditions.
Scientific Research Applications
Agricultural Applications
1. Herbicidal Activity
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is primarily utilized as a selective herbicide. Its effectiveness against broadleaf weeds while being safe for grasses makes it valuable in various crops, including cereals and turf management.
- Mechanism of Action : The compound operates by disrupting the growth processes in target plants, particularly affecting cell division and elongation through auxin-like activity. This leads to uncontrolled growth and eventual plant death.
2. Pesticide Formulations
The compound is often included in pesticide formulations due to its ability to enhance the efficacy of other active ingredients. It can be combined with other herbicides to broaden the spectrum of weed control.
Environmental Applications
1. Soil Health and Management
Research indicates that the application of this compound can affect soil microbial communities. Studies have shown that while it effectively controls unwanted vegetation, it can also influence the diversity and function of soil microorganisms, which are crucial for nutrient cycling and soil health.
Case Studies
1. Efficacy Trials
A series of field trials conducted across different regions demonstrated that this compound significantly reduced weed biomass compared to untreated plots. The trials indicated a reduction in specific weed species by up to 80% within three weeks post-application.
| Trial Location | Application Rate (L/ha) | Weed Reduction (%) | Observations |
|---|---|---|---|
| Region A | 1.0 | 85 | Effective against broadleaf species |
| Region B | 0.5 | 70 | Minimal impact on grass species |
| Region C | 1.5 | 90 | Enhanced performance when mixed with other herbicides |
Regulatory Considerations
The use of this compound is subject to regulatory scrutiny due to its chemical nature and potential environmental impact. Regulatory bodies assess its safety for non-target organisms and its persistence in the environment.
Mechanism of Action
The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include other esters of mecoprop (e.g., methyl, ethyl, pentyl) and related phenoxy herbicides such as 2,4-D, MCPA, and MCPB (Table 1).
Table 1: Comparative Properties of Butyl 2-(4-Chloro-2-Methylphenoxy)Propanoate and Analogues
| Compound Name | Molecular Formula | Molecular Weight | Water Solubility (mg/L) | Log P | LD50 (Rat, Oral) | Primary Use |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₁₉ClO₃ | 282.76 | ~10 (low) | 3.5–4.0 | 1,200–1,500 mg/kg | Broadleaf weed control |
| Mecoprop (acid form) | C₁₀H₁₁ClO₃ | 214.64 | 734 (high) | 2.1 | 650–900 mg/kg | Herbicide |
| Methyl 2-(4-chloro-2-methylphenoxy)propanoate | C₁₁H₁₃ClO₃ | 228.67 | ~50 (moderate) | 2.8–3.2 | 800–1,000 mg/kg | Selective herbicide |
| Pentyl 2-(4-chloro-2-methylphenoxy)propanoate | C₁₅H₂₁ClO₃ | 284.78 | ~5 (very low) | 4.0–4.5 | >2,000 mg/kg | Long-residual control |
| Fluazifop-P-butyl (HRAC Group A) | C₁₉H₂₀F₃NO₄ | 383.36 | ~1 (low) | 4.5 | 3,000 mg/kg | Grass weed control |
Biological Activity
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound primarily recognized for its significant biological activity, particularly as a herbicide. This compound, with the molecular formula and a molecular weight of approximately 270.75 g/mol, is classified as a butyl ester of 2-(4-chloro-2-methylphenoxy)propanoic acid. Its structure enhances lipophilicity, which is crucial for its biological interactions and applications.
The biological activity of this compound is largely attributed to its ability to mimic natural plant hormones, particularly auxins. This mimicry disrupts the normal growth hormone pathways in plants, leading to uncontrolled growth and eventual death of broadleaf weeds. The compound's chlorophenoxy structure allows it to interfere with cellular processes involved in growth regulation, similar to other herbicides in its class.
Herbicidal Activity
This compound exhibits significant herbicidal activity , especially against broadleaf weeds. Its selectivity allows it to target these weeds while being less harmful to grass species, making it valuable in agricultural practices where grass preservation is essential. The compound's efficacy can be enhanced when used in combination with other herbicides, particularly against resistant weed species.
Environmental Impact
Research indicates that while this compound is effective as a herbicide, it poses potential phytotoxic effects on non-target plants at high concentrations. Therefore, careful management is necessary to mitigate adverse effects on surrounding flora and fauna.
Case Studies and Research Findings
Several studies have investigated the biological activity and environmental impact of this compound:
- Efficacy Against Weeds : In field trials, this compound demonstrated high efficacy in controlling a range of broadleaf weeds compared to standard herbicides like MCPA (2-Methyl-4-chlorophenoxyacetic acid). The compound effectively reduced weed biomass by over 80% under optimal application conditions.
- Toxicity Studies : Toxicological assessments indicate that while the compound is effective against target species, it also exhibits toxicity towards certain non-target organisms. For instance, laboratory studies on aquatic organisms showed that high concentrations could lead to significant mortality rates, necessitating further investigation into its ecological safety .
- Metabolic Studies : Research on the metabolic pathways of this compound has revealed that it undergoes hydrolysis to form the corresponding acid and butanol in biological systems. This hydrolysis is crucial for understanding its degradation and potential accumulation in the environment .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| MCPA | C₈H₉ClO₃ | Selective for broadleaf weeds; lower toxicity |
| Dicamba | C₉H₈Cl₂O₃ | Systemic herbicide; used for various crops |
| This compound | C₁₄H₁₉ClO₃ | Enhanced lipophilicity; effective against resistant weeds |
Q & A
Basic Questions
Q. What are the critical safety considerations and handling protocols for Butyl 2-(4-chloro-2-methylphenoxy)propanoate in laboratory settings?
- Methodological Answer :
- Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to prevent inhalation or dermal exposure.
- Store in airtight containers at ≤25°C, away from strong acids (e.g., HCl, H₂SO₄) and reactive metals (e.g., Na, Mg) to avoid decomposition .
- Implement airborne monitoring (NIOSH Method 5601) and install emergency showers/eyewash stations. Train personnel in spill response (neutralize with sodium bicarbonate, collect in chemical waste containers) .
Q. Which synthetic methodologies are reported for this compound, and how can reaction efficiency be optimized?
- Methodological Answer :
- Synthesize via esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with butanol using H₂SO₄ (1–5 mol%) as a catalyst.
- Optimize by refluxing at 110–120°C for 6–8 hours, with molecular sieves (3Å) to absorb water. Monitor progress via TLC (hexane:ethyl acetate, 4:1) or FTIR (disappearance of –OH stretch at 2500–3300 cm⁻¹).
- Purify via vacuum distillation (bp ~150°C at 10 mmHg) and confirm purity by GC-MS (retention time ~12.3 min) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows triplet δ 0.93 ppm (butyl CH₃), singlet δ 1.50 ppm (CH₃ from propanoate), and aromatic protons at δ 6.8–7.2 ppm.
- IR : Ester C=O stretch at 1730–1740 cm⁻¹.
- HPLC : Use a C18 column (mobile phase: 70% methanol/30% H₂O), UV detection at 220 nm. Purity >98% is achievable with retention time ~8.5 min .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystal structure refinement using different software packages?
- Methodological Answer :
- Compare SHELXL (robust for small molecules) and OLEX2 refinements. Analyze residual electron density maps (R-factor <5%) and check for twinning (Hooft parameter >0.4).
- Validate with high-resolution (<1.0 Å) X-ray data. Cross-reference bond lengths/angles with DFT-optimized structures (B3LYP/6-31G*) .
Q. What enzymatic pathways degrade this compound, and how are metabolites identified?
- Methodological Answer :
- Hydrolysis by esterases releases 2-(4-chloro-2-methylphenoxy)propanoic acid, which is cleaved by (R)-dichlorprop dioxygenase (EC 1.14.11.44) into 4-chloro-2-methylphenol and pyruvate .
- Metabolites are identified via LC-MS/MS (Q-TOF, negative ion mode): m/z 155.0 [M-H]⁻ for 4-chloro-2-methylphenol. Compare with NIST spectral libraries .
Q. How can computational models predict environmental persistence, and how are they validated?
- Methodological Answer :
- Use EPI Suite’s BIOWIN model to estimate biodegradation half-life (t₁/₂ >60 days in soil). Validate via soil microcosm studies (OECD 307): incubate at 25°C, extract with acetonitrile, and quantify via UPLC-PDA. Compare with hydrolysis kinetics at pH 4–9 (t₁/₂ ~30 days at pH 7) .
Q. How to address contradictions in toxicity assessments between acute and chronic exposure studies?
- Methodological Answer :
- Conduct tiered testing:
- In vitro : HepG2 cytotoxicity assay (IC₅₀ ~250 µM).
- In vivo : OECD 452 (28-day rodent study) to assess hematotoxicity (CBC analysis for anemia) and renal histopathology.
- Apply benchmark dose (BMD) modeling to reconcile NOAEL (100 mg/kg/day) with LOEC (200 mg/kg/day) .
Q. What strategies ensure high purity during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
